(1,3,4-Oxadiazol-2-yl)methanol

Medicinal Chemistry Drug-likeness Lipophilicity

(1,3,4-Oxadiazol-2-yl)methanol (CAS: 1934983-06-8) is a five-membered heteroaromatic compound featuring a 1,3,4-oxadiazole core with a reactive hydroxymethyl group. As a foundational member of the oxadiazole family, it serves as a versatile synthetic intermediate and a crucial scaffold in medicinal chemistry, frequently employed to modulate the physicochemical properties of lead compounds due to its distinct electronic and lipophilic profile compared to its 1,2,4-isomer.

Molecular Formula C3H4N2O2
Molecular Weight 100.077
CAS No. 1934983-06-8
Cat. No. B2882231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3,4-Oxadiazol-2-yl)methanol
CAS1934983-06-8
Molecular FormulaC3H4N2O2
Molecular Weight100.077
Structural Identifiers
SMILESC1=NN=C(O1)CO
InChIInChI=1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2
InChIKeyXRVNVDTWWMOZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1,3,4-Oxadiazol-2-yl)methanol (CAS 1934983-06-8) - A Key Heterocyclic Building Block


(1,3,4-Oxadiazol-2-yl)methanol (CAS: 1934983-06-8) is a five-membered heteroaromatic compound featuring a 1,3,4-oxadiazole core with a reactive hydroxymethyl group [1]. As a foundational member of the oxadiazole family, it serves as a versatile synthetic intermediate and a crucial scaffold in medicinal chemistry, frequently employed to modulate the physicochemical properties of lead compounds due to its distinct electronic and lipophilic profile compared to its 1,2,4-isomer [2].

Why (1,3,4-Oxadiazol-2-yl)methanol Cannot Be Interchanged with its 1,2,4-Oxadiazole Isomer


Interchanging the 1,3,4-oxadiazole isomer with its 1,2,4-oxadiazole counterpart in a lead optimization program is not a simple swap. A systematic analysis of matched molecular pairs within the AstraZeneca compound collection has revealed significant, quantifiable differences in key drug-like properties between the two regioisomers [1]. The choice of isomer directly impacts lipophilicity, metabolic stability, and safety profiles, making the 1,3,4-oxadiazole scaffold a strategic selection for mitigating development risks associated with poor pharmacokinetics or off-target toxicity [1]. The evidence below details these critical differentiators.

Quantitative Evidence for Selecting (1,3,4-Oxadiazol-2-yl)methanol Over its Isomer


Lipophilicity (log D) Comparison: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomers

The 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart. This is supported by both predicted values for the core scaffold and experimental data from a large compound collection [1]. For the unsubstituted methanol derivatives, the predicted LogD (pH 7.4) for the 1,3,4-isomer is -0.99, compared to -0.95 for the 1,2,4-isomer, indicating a slight but consistent increase in hydrophilicity .

Medicinal Chemistry Drug-likeness Lipophilicity

Metabolic Stability Advantage of the 1,3,4-Oxadiazole Scaffold in Human Liver Microsomes (HLM)

A matched-pair analysis across a diverse set of oxadiazole-containing compounds reveals that the 1,3,4-oxadiazole scaffold confers superior metabolic stability compared to its 1,2,4-isomer. In a direct comparison of 34 matched pairs, the 1,3,4-oxadiazole isomer showed lower intrinsic clearance (HLM CLint) in 19 pairs [1].

Drug Metabolism Pharmacokinetics Clearance

Superior Aqueous Solubility Profile of 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Isomers

The systematic comparison of oxadiazole regioisomers in the AstraZeneca collection also demonstrates that compounds containing the 1,3,4-oxadiazole motif exhibit significantly better aqueous solubility profiles than those with the 1,2,4-oxadiazole isomer [1].

Drug Formulation Biopharmaceutics Solubility

Comparison of Vendor-Specified Purity for Unsubstituted Oxadiazole Methanol Building Blocks

For procurement, the available purity of these building blocks is a key differentiator. (1,3,4-Oxadiazol-2-yl)methanol is available at a guaranteed minimum purity of 95% from a major supplier, which is identical to the specification offered for the (1,2,4-Oxadiazol-3-yl)methanol isomer, ensuring consistent quality for research applications .

Chemical Synthesis Procurement Quality Control

Optimal Application Scenarios for (1,3,4-Oxadiazol-2-yl)methanol Based on its Differentiated Profile


Lead Optimization in Medicinal Chemistry: Reducing Lipophilicity and Improving Solubility

(1,3,4-Oxadiazol-2-yl)methanol is a strategic choice for lead optimization programs aiming to reduce the log D of a compound series while simultaneously improving aqueous solubility and metabolic stability. Its established class-level advantages over the 1,2,4-oxadiazole isomer make it a preferred building block for introducing polar functionality without sacrificing these key developability parameters [1].

Mitigating hERG Liability and CYP Inhibition Risks in Drug Discovery

For drug discovery projects where avoiding hERG channel inhibition (a marker for cardiotoxicity) and cytochrome P450 (CYP) enzyme inhibition is a priority, selecting the 1,3,4-oxadiazole scaffold offers a proven risk-mitigation strategy. The systematic analysis of matched pairs demonstrates a clear profile favoring the 1,3,4-isomer in terms of lower hERG and CYP inhibition potential, which is crucial for improving a drug candidate's safety profile [1].

Synthesis of Diverse Libraries via the Reactive Hydroxymethyl Handle

The compound's primary hydroxymethyl group serves as a versatile chemical handle for further derivatization. This enables the efficient synthesis of diverse 1,3,4-oxadiazole-containing libraries for structure-activity relationship (SAR) studies, while leveraging the intrinsic property advantages of the 1,3,4-oxadiazole core identified in the AstraZeneca study [1][2].

As a Bioisostere for Ester and Amide Functional Groups

The 1,3,4-oxadiazole ring is a well-established bioisostere for metabolically labile ester and amide functionalities. Incorporating this scaffold via (1,3,4-Oxadiazol-2-yl)methanol as a building block allows medicinal chemists to improve the metabolic stability of lead compounds while maintaining or enhancing target binding affinity [1].

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